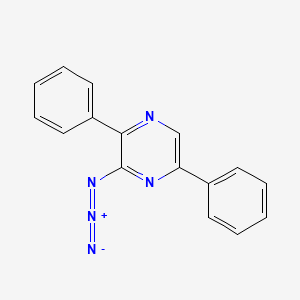
3-Azido-2,5-diphenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2,5-diphenylpyrazine is a compound belonging to the class of azides and pyrazines. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can participate in various chemical reactions. Pyrazines, on the other hand, are nitrogen-containing heterocycles that are often found in bioactive molecules. The combination of these two functional groups in this compound makes it a compound of significant interest in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diphenylpyrazine typically involves the azidation of 2,5-diphenylpyrazine. One common method is the reaction of 2,5-diphenylpyrazine with sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azido group.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2,5-diphenylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (Cu) for cycloaddition reactions.
Major Products Formed:
Reduction: Formation of 2,5-diphenylpyrazine-3-amine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
3-Azido-2,5-diphenylpyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-2,5-diphenylpyrazine largely depends on the specific reaction it undergoes. For instance, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. In cycloaddition reactions, the azido group forms a triazole ring, which can enhance the stability and bioactivity of the resulting compound .
Comparison with Similar Compounds
2,5-Diphenylpyrazine: Lacks the azido group, making it less reactive in certain chemical transformations.
3-Azido-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness: 3-Azido-2,5-diphenylpyrazine is unique due to the presence of both the azido and pyrazine functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
76849-27-9 |
|---|---|
Molecular Formula |
C16H11N5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-azido-2,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)18-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
InChI Key |
IIJLRIPFWAMRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
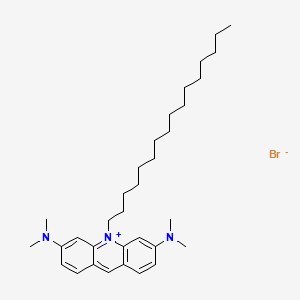
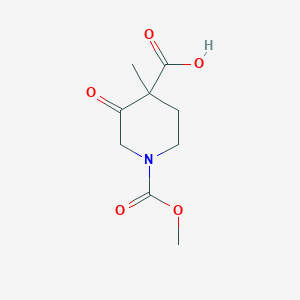

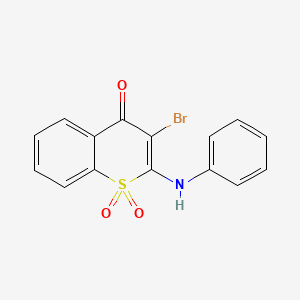
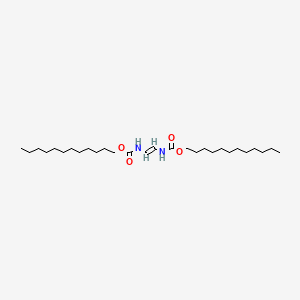
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
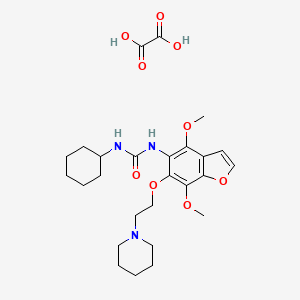
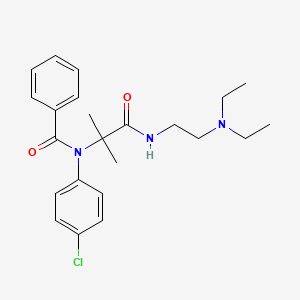
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)


